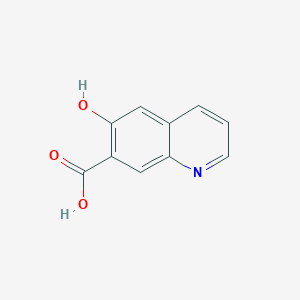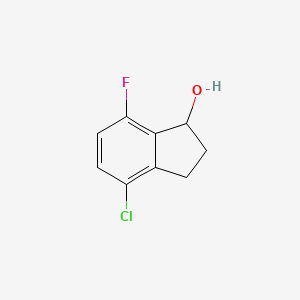
4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8ClFO. This compound is a derivative of indanone, characterized by the presence of chlorine and fluorine atoms on the indanone ring. It is a white crystalline solid at room temperature and is soluble in organic solvents such as alcohols and ethers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one. One common method includes the following steps :
Reduction: 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one is dissolved in methanol, and sodium borohydride is added at room temperature. The reaction mixture is stirred for 20 minutes.
Acid Workup: The reaction mixture is then treated with hydrochloric acid, ethyl acetate, and water at 0°C. The layers are separated, and the organic layer is washed with brine and dried over magnesium sulfate.
Purification: The solvent is evaporated under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The presence of chlorine and fluorine atoms may enhance its binding affinity and specificity for certain targets.
類似化合物との比較
4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds, such as:
4-Chloro-2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-2,3-dihydro-1H-inden-1-ol: Lacks the chlorine atom, which may influence its chemical properties and applications.
2,3-Dihydro-1H-inden-1-ol: Lacks both chlorine and fluorine atoms, making it less reactive and potentially less biologically active.
The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications.
特性
分子式 |
C9H8ClFO |
|---|---|
分子量 |
186.61 g/mol |
IUPAC名 |
4-chloro-7-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 |
InChIキー |
PBYYFKQRHCNAKR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2C1O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








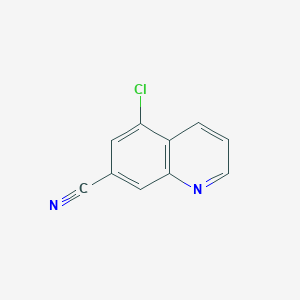
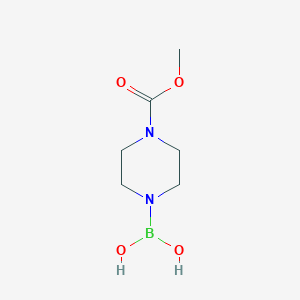

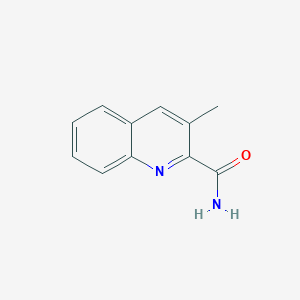
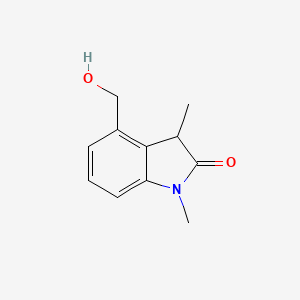
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
